Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Preparation Methods
The synthesis of Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate involves several steps. One common method includes the reaction of 2-hydroxymethylimidazole with methanol to form 2-hydroxymethylimidazole. This intermediate is then reacted with nitric acid to produce 1-methyl-5-nitro-2-hydroxymethylimidazole . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid for nitration and methanol for esterification. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and antitumor agent. Its derivatives have been studied for their antibacterial, antiviral, and antifungal activities . In the industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate involves its interaction with molecular targets and pathways in the body. The nitro group in the imidazole ring is believed to play a crucial role in its biological activity. It undergoes reduction to form reactive intermediates that can damage DNA and other cellular components, leading to antimicrobial and antitumor effects .
Comparison with Similar Compounds
Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate can be compared with other similar compounds such as metronidazole, tinidazole, and ornidazole. These compounds also contain the imidazole ring and exhibit similar biological activities. this compound is unique due to its specific substitution pattern and the presence of the furan-2-carboxylate moiety, which may contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 5-[(2-methyl-4-nitroimidazol-1-yl)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5/c1-7-12-10(14(16)17)6-13(7)5-8-3-4-9(19-8)11(15)18-2/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWHWWVVTKRXTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC2=CC=C(O2)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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